![molecular formula C17H22N2O3 B2901239 (E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide CAS No. 894214-00-7](/img/structure/B2901239.png)
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide
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Overview
Description
“(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a methoxy group (-OCH3), a propoxy group (-OCH2CH2CH3), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C12H18N4O2 . It has a molar mass of 250.297 Da . The exact structure would depend on the specific locations of the functional groups within the molecule .Chemical Reactions Analysis
The compound contains several functional groups that are reactive. The cyano group can undergo addition and substitution reactions, the ether groups (methoxy and propoxy) might participate in condensation and cleavage reactions, and the amide group can be involved in hydrolysis and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of polar groups like cyano, methoxy, propoxy, and amide would likely make it soluble in polar solvents .Scientific Research Applications
Store-Operated Calcium Entry (SOCE) Modulation
This compound has been identified as a modulator of SOCE, which is a critical pathway for calcium influx in various cell types . SOCE plays a vital role in cellular functions such as proliferation, differentiation, apoptosis, and gene expression. By modulating this pathway, the compound could serve as a valuable tool in studying calcium signaling in both normal physiology and pathological conditions.
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds like this one are of interest in the development of new drugs and drug delivery systems for BNCT . BNCT is a type of radiation therapy that targets cancer cells selectively. The compound’s boron moiety can potentially be used to deliver therapeutic neutrons to malignant cells, providing a localized treatment option.
Phosphodiesterase-4 (PDE4) Inhibition
The compound has been investigated for its role as a PDE4 inhibitor . PDE4 is an enzyme that breaks down cAMP, a messenger molecule that regulates many biological processes. Inhibiting PDE4 can lead to increased levels of cAMP, which may have therapeutic implications in inflammatory disorders such as atopic dermatitis and psoriasis.
Suzuki-Miyaura Cross-Coupling Reactions
In the field of chemistry, the compound’s boronic acid derivatives are utilized in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, which are foundational in organic synthesis and pharmaceutical drug development.
Neuroscience Research
The modulation of calcium channels by this compound can have significant implications in neuroscience research . Calcium channels are integral to neuronal function, and their dysregulation is associated with various neurological disorders. This compound could help in understanding the role of calcium signaling in the nervous system.
Industrial Applications
While not directly related to the compound , its structural analogs, such as 4-Methoxy-3-propoxyphenylboronic acid, are used in industrial applications for research and development purposes . These compounds can serve as intermediates in the synthesis of more complex molecules for various industrial uses.
Mechanism of Action
Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry if it exhibits desirable biological activity .
properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-8-22-16-10-13(6-7-15(16)21-4)9-14(11-18)17(20)19-12(2)3/h6-7,9-10,12H,5,8H2,1-4H3,(H,19,20)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZEUMJXYSMSX-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide |
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